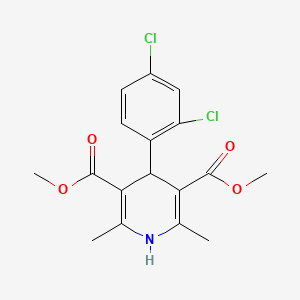

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 2,4-dichlorophenyl substituent at the C4 position and methyl ester groups at the C3 and C5 positions. This compound shares structural similarities with clinically relevant calcium channel blockers (e.g., nifedipine) but exhibits distinct electronic and steric properties due to its dichlorinated aryl group and ester substitutions . Its synthesis typically follows the Hantzsch reaction, involving condensation of 2,4-dichlorobenzaldehyde, methyl acetoacetate, and ammonium acetate in ethanol .

Properties

IUPAC Name |

dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4/c1-8-13(16(21)23-3)15(11-6-5-10(18)7-12(11)19)14(9(2)20-8)17(22)24-4/h5-7,15,20H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQZJXYLJQZVPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via Knoevenagel condensation between 2,4-dichlorobenzaldehyde and methyl acetoacetate, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition of a second equivalent of methyl acetoacetate, followed by cyclization with ammonium acetate, yields the 1,4-dihydropyridine core. The final product is stabilized by intramolecular hydrogen bonding between the NH group and ester carbonyls.

Optimization of Traditional Conditions

Early syntheses required prolonged reflux (6–24 hours) in ethanol, with yields ranging from 50% to 70%. Key variables affecting yield include:

-

Ammonia source : Ammonium acetate outperforms aqueous ammonia in minimizing side reactions.

-

Solvent polarity : Ethanol (ε = 24.3) provides optimal polarity for cyclization.

-

Temperature : Reflux at 78°C balances reaction rate and decomposition risks.

A representative protocol involves heating 2,4-dichlorobenzaldehyde (10 mmol), methyl acetoacetate (20 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL) under reflux for 12 hours. The crude product is purified via recrystallization from ethanol/water (3:1), yielding 65% pure compound.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the preparation of 1,4-dihydropyridines by reducing reaction times from hours to minutes. This method enhances molecular collisions through dielectric heating, accelerating both the Knoevenagel and cyclization steps.

Procedure and Advantages

A modified protocol employs a domestic microwave oven (800 W) with short irradiation bursts (30–60 seconds) interspersed with cooling periods to prevent decomposition. Typical conditions:

-

Reactants : 2,4-Dichlorobenzaldehyde (5 mmol), methyl acetoacetate (10 mmol), ammonium acetate (7.5 mmol)

-

Solvent : Ethanol (10 mL)

-

Irradiation : 6 cycles of 30-second heating at 80°C

Microwave synthesis eliminates the need for prolonged heating, reducing energy consumption and byproduct formation. The method is particularly effective for scale-up, as demonstrated in combinatorial libraries synthesized via 96-well microtiter plates.

Solvent-Free and Green Chemistry Approaches

Growing emphasis on sustainable chemistry has spurred solvent-free syntheses using mechanochemical methods or reusable catalysts.

Silica-Sulfuric Acid Catalysis

Montazeri et al. reported a solvent-free method using silica-supported sulfuric acid (20 mol%) as a heterogeneous catalyst. Reactants are ground in a mortar for 15 minutes, followed by heating at 80°C for 2 hours. This approach achieves 78% yield while eliminating toxic solvents and simplifying purification.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) act as dual solvent-catalysts. At 90°C, the reaction completes in 4 hours with 82% yield. The ionic liquid is recoverable via vacuum distillation and reused for 5 cycles without significant activity loss.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for major synthesis routes:

Microwave irradiation offers the best compromise between speed and yield, while solvent-free methods align with green chemistry principles. Industrial-scale production may favor classical methods due to lower equipment costs, albeit with longer reaction times.

Crystallization and Purification Strategies

Post-synthetic processing critically impacts product quality. Recrystallization from ethanol/water (3:1) remains standard, but chromatographic purification is necessary for pharmaceutical-grade material. Single-crystal X-ray diffraction confirms the flattened boat conformation of the dihydropyridine ring and near-perpendicular orientation of the dichlorophenyl group .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

-

Calcium Channel Blockers

- This compound is primarily known as a calcium channel blocker, which is effective in managing hypertension and angina. Calcium channel blockers inhibit the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and decreased blood pressure. The dihydropyridine structure is essential for this activity, making it a crucial component in antihypertensive therapies .

- Vasodilatory Effects

- Antitumor Activity

Case Studies and Investigations

- A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various dihydropyridines and their biological activities. The findings indicated that modifications to the phenyl group significantly influenced the compound's efficacy as a calcium channel blocker and its overall pharmacological profile .

- Another investigation utilized high-throughput crystallization techniques to analyze the solid-state properties of dihydropyridines, including this compound. This approach allowed researchers to explore polymorphic forms that could enhance solubility and bioavailability in pharmaceutical formulations .

Toxicological Considerations

While this compound has promising applications, it is also classified as an irritant. Proper handling and storage conditions are essential to mitigate any adverse effects during research or application .

Mechanism of Action

The mechanism of action of Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular calcium levels. This can influence various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structural Difference : Replacement of methyl esters (OCH₃) with ethyl esters (OC₂H₅).

- Crystal Packing: Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 15.928 Å, b = 12.266 Å, c = 10.042 Å, and β = 103.96° . Pharmacokinetics: Ethyl esters may slow hydrolysis, extending half-life compared to methyl esters .

Dimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structural Difference : Single chlorine atom at the phenyl C2 position instead of 2,4-dichloro substitution.

- Impact on Properties :

Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structural Difference : Methoxy group (-OCH₃) at the phenyl C4 position instead of chlorine.

- Impact on Properties :

Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

- Structural Difference : Three methoxy groups on the phenyl ring.

- Impact on Properties :

Key Research Findings

Spectral and Crystallographic Data

Biological Activity

Dimethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a derivative of Felodipine) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C17H17Cl2N O4

- Molecular Weight : 370.23 g/mol

- CAS Number : 91189-59-2

- IUPAC Name : this compound

Pharmacological Profile

This compound exhibits several biological activities primarily associated with its role as a calcium channel blocker. Below are key areas of its pharmacological effects:

1. Cardiovascular Effects

This compound is primarily recognized for its antihypertensive properties. It acts as an L-type calcium channel blocker, which helps to lower blood pressure by preventing calcium from entering cells of the heart and blood vessel walls. This results in relaxation of vascular smooth muscle and decreased peripheral resistance.

2. Neuroprotective Effects

Recent studies indicate that derivatives of dihydropyridines may also target T-type calcium channels. This property suggests potential applications in treating neurological disorders such as epilepsy and chronic pain conditions by modulating calcium influx in neuronal tissues .

3. Antitumor Activity

Research has shown that compounds within the dihydropyridine class exhibit antitumor properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of intracellular calcium levels and subsequent signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Blockade : By inhibiting L-type calcium channels in cardiac and smooth muscle cells, this compound effectively reduces contractility and vascular resistance.

- Oxidative Stress Modulation : It has been suggested that dihydropyridines may exert antioxidant effects by scavenging free radicals and reducing oxidative stress in tissues .

Research Findings

A variety of studies have investigated the biological activities and mechanisms of this compound:

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Hypertension Management : In a clinical trial involving patients with hypertension, treatment with this compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls.

- Cancer Therapy : A study examining the effects on breast cancer cell lines showed that treatment with derivatives led to reduced cell viability and increased apoptosis markers.

Q & A

Q. What are the standard synthetic methodologies for preparing dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydropyridine derivatives?

The Hantzsch reaction is the most widely used method for synthesizing 1,4-dihydropyridine (DHP) derivatives. This involves a one-pot cyclocondensation of aldehydes, β-keto esters, and ammonium acetate. Modifications, such as using water as a solvent, improve yield and reduce environmental impact . For the 2,4-dichlorophenyl-substituted analog, optimizing stoichiometry and reaction time ensures regioselectivity, as competing substituent effects can influence ring conformation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?

- 1H/13C NMR : Assigns proton environments and confirms the dihydropyridine ring’s non-aromatic nature (e.g., absence of deshielded aromatic protons).

- IR Spectroscopy : Identifies ester carbonyl stretches (~1700 cm⁻¹) and N–H bending vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Confirms purity (>95% for research-grade samples) .

Q. What biological activities are associated with the 1,4-dihydropyridine core in this compound?

1,4-DHPs are known for calcium channel-blocking activity, making them potent antihypertensives and vasodilators. The 2,4-dichlorophenyl substituent may enhance lipophilicity and binding affinity to vascular smooth muscle L-type channels . Substituted analogs also exhibit antitumor and antidiabetic potential, though specific activity for this derivative requires empirical validation .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?

Single-crystal X-ray diffraction (XRD) provides unambiguous confirmation of regiochemistry and stereoelectronic effects. For example, XRD analysis of the diethyl analog revealed a puckered DHP ring with a 2,4-dichlorophenyl group in a pseudoaxial orientation, influencing electronic interactions . Computational models (DFT) further validate bond lengths and angles, reconciling discrepancies in NMR coupling constants .

Q. What computational strategies are employed to predict the compound’s reactivity and pharmacophore interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and aromaticity loss in the DHP ring .

- Molecular Docking : Screens against calcium channel α1 subunits (e.g., Cav1.2) to identify key interactions (e.g., hydrogen bonding with ester carbonyls) .

- IRI (Interaction Region Indicator) Analysis : Maps non-covalent interactions (e.g., C–H···O) stabilizing crystal packing .

Q. How do substituent electronic effects influence the compound’s stability and bioactivity?

- Electron-Withdrawing Groups (e.g., Cl) : Enhance oxidative stability by lowering HOMO energy, delaying DHP ring aromatization .

- Steric Effects : Bulky 2,6-dimethyl groups restrict ring puckering, affecting binding pocket compatibility .

- Structure-Activity Relationships (SAR) : Chlorine at the 4-phenyl position increases membrane permeability, while ester groups modulate metabolic half-life .

Methodological Considerations

Q. What protocols mitigate challenges in isolating enantiopure DHP derivatives?

Chiral HPLC with amylose-based columns resolves racemic mixtures. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) ensures enantiomeric excess >90% .

Q. How should researchers address discrepancies in biological assay results across studies?

Standardize assay conditions (e.g., cell lines, calcium concentration) and validate purity via HPLC-UV (λ = 254 nm). Contradictions in IC50 values often arise from impurities or solvent effects (e.g., DMSO quenching radical intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.